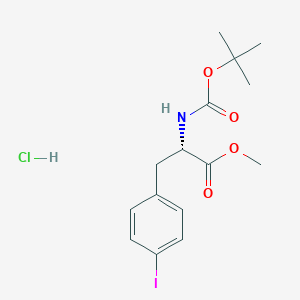
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate is a chemical compound with the molecular formula C13H16INO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom on the phenyl ring, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent like sodium iodide (NaI) in an organic solvent.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Oxidation: Quinones and other oxidized products.
Aplicaciones Científicas De Investigación
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors and therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Comparación Con Compuestos Similares
Similar Compounds
Methyl(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of iodine, leading to variations in substitution reactions and biological activity.
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate:
Uniqueness
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in specific synthetic and medicinal applications where iodine’s properties are advantageous.
Propiedades
Fórmula molecular |
C15H21ClINO4 |
|---|---|
Peso molecular |
441.69 g/mol |
Nombre IUPAC |
methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H20INO4.ClH/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10;/h5-8,12H,9H2,1-4H3,(H,17,19);1H/t12-;/m0./s1 |
Clave InChI |
UFTLJZRHCSXMRH-YDALLXLXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
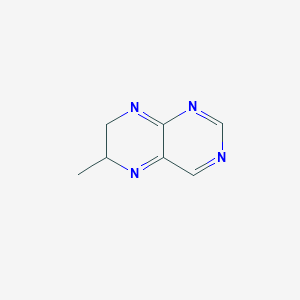
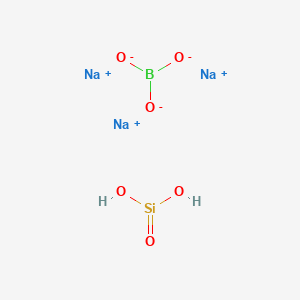
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
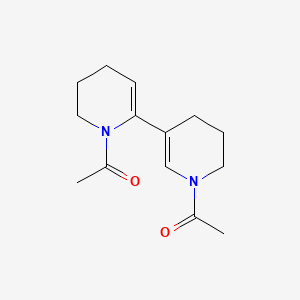

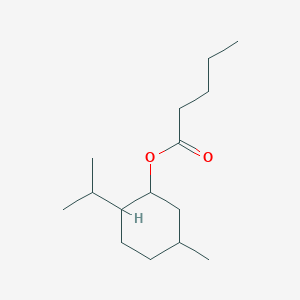
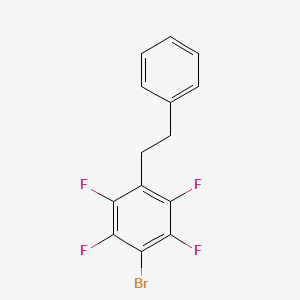
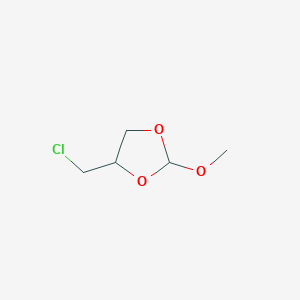
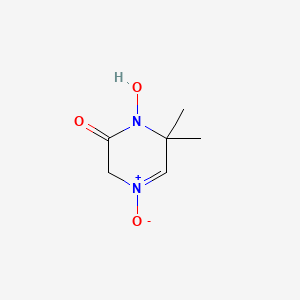
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
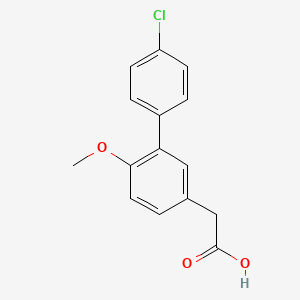
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
